molecular formula C10H9FN2O B11904959 7-Amino-6-fluoro-1-methylquinolin-2(1H)-one

7-Amino-6-fluoro-1-methylquinolin-2(1H)-one

Katalognummer: B11904959
Molekulargewicht: 192.19 g/mol
InChI-Schlüssel: LLIOLZAXFMHYCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-6-fluoro-1-methylquinolin-2(1H)-one is a quinoline derivative known for its unique chemical properties. Quinoline derivatives are widely studied due to their applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-fluoro-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of a nitro group to the quinoline ring.

    Reduction: Conversion of the nitro group to an amino group.

    Fluorination: Introduction of a fluorine atom.

    Methylation: Addition of a methyl group to the nitrogen atom.

Industrial Production Methods

Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydroquinoline derivatives.

    Substitution: The amino and fluoro groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Fluorescent Probes: Used in the development of fluorescent probes for biological imaging.

Medicine

Industry

    Dyes and Pigments: Used in the production of dyes and pigments.

    Materials Science: Applications in the development of advanced materials.

Wirkmechanismus

The mechanism of action of 7-Amino-6-fluoro-1-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Aminoquinoline: Lacks the fluoro and methyl groups.

    6-Fluoroquinoline: Lacks the amino and methyl groups.

    1-Methylquinolin-2(1H)-one: Lacks the amino and fluoro groups.

Uniqueness

The presence of the amino, fluoro, and methyl groups in 7-Amino-6-fluoro-1-methylquinolin-2(1H)-one imparts unique chemical properties, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C10H9FN2O

Molekulargewicht

192.19 g/mol

IUPAC-Name

7-amino-6-fluoro-1-methylquinolin-2-one

InChI

InChI=1S/C10H9FN2O/c1-13-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h2-5H,12H2,1H3

InChI-Schlüssel

LLIOLZAXFMHYCZ-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)C=CC2=CC(=C(C=C21)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.